2-cyano-N-(2,4-dichlorophenyl)acetamide

Crystallography Solid-state chemistry N-arylacetamide conformations

Pharmaceutical QC and medicinal chemistry require precise regioisomeric identity-2,3- or 2,6-dichloro isomers are not interchangeable. This 2,4-dichloro cyanoacetamide solves both needs: - **Bosutinib Impurity 3 (CAS 17722-32-6)**: Certified reference standard for ANDA method validation and impurity profiling in Bosutinib API manufacturing. - **Heterocyclic building block**: Literature-precedented precursor for thiazolidine, thiophene, and 2-iminochromene synthesis (2024 protease inhibitor study). - **Supply certainty**: Multiple pack sizes from 100mg to bulk, available for immediate R&D or QC release.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 17722-32-6
Cat. No. B100378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2,4-dichlorophenyl)acetamide
CAS17722-32-6
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N
InChIInChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
InChIKeyXSNWFABKENMBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(2,4-dichlorophenyl)acetamide: Compound Class & Core Characteristics


2-Cyano-N-(2,4-dichlorophenyl)acetamide (CAS 17722-32-6) is a cyanoacetamide derivative bearing a 2,4-dichlorophenyl substituent on the amide nitrogen. Cyanoacetamides constitute a versatile class of synthetic intermediates, with the active methylene and cyano functionalities enabling diverse heterocyclization reactions for the construction of five- and six-membered heterocyclic systems [1]. The target compound possesses the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.06 g/mol. The 2,4-dichloro substitution pattern confers distinct electronic and steric properties that influence both its chemical reactivity profile and its crystallographic behavior relative to positional isomers. This compound is commercially available and finds application as a synthetic building block, a pharmaceutical impurity reference standard (Bosutinib Impurity 3), and a precursor for biologically active heterocycles [2].

1 Heterocyclic synthesis building block: Cyanoacetamide scaffold with active methylene and cyano groups supports five- and six-membered heterocycle construction.
2 Pharmaceutical impurity reference standard: Designated as Bosutinib Impurity 3 for analytical method development and impurity profiling.
3 Regioisomer-controlled workflows: The 2,4-dichloro substitution pattern is structurally essential; positional isomers (2,3- or 2,6-dichloro) are not interchangeable in regulated or crystallography-dependent applications.

2-Cyano-N-(2,4-dichlorophenyl)acetamide: Positional Isomer Specificity


Although all dichlorophenyl-substituted cyanoacetamides share the same molecular formula (C₉H₆Cl₂N₂O) and nominal molecular weight, the specific 2,4-dichloro substitution pattern of the target compound dictates non-interchangeable performance characteristics in key application contexts. Crystallographic studies on closely related N-arylacetamides demonstrate that the ortho-chloro substituent establishes a distinct syn conformation of the N–H bond relative to the ortho-chloro group, a conformational preference that is preserved across 2-chloro, 2,3-dichloro, and 2,4-dichloro derivatives but yields different intermolecular hydrogen-bonding networks in the solid state [1]. This substitution pattern-dependent crystallinity directly impacts polymorph control, melting behavior, and solid-state stability. Furthermore, the 2,4-dichlorophenyl moiety serves as the specific structural determinant in the compound's regulatory identity as Bosutinib Impurity 3 [2]. Substitution with 2,3- or 2,6-dichloro isomers would invalidate this impurity reference standard application entirely, as impurity profiling is exquisitely sensitive to regioisomeric identity. The quantified differentiation evidence presented below substantiates these claims.

2,4-Dichloro target
Positional isomer substitute
Crystal packing
Distinct monoclinic packing via N–H···O networks; 2-chloro syn conformation conserved
vs
2,3- and 2,6-isomers may yield different unit-cell parameters and hydrogen-bonding motifs
Impurity standard identity
Regulatory identity as Bosutinib Impurity 3; supplied with characterization data for method validation
vs
2,3- and 2,6-isomers are not designated as Bosutinib impurities and may not support this application
Synthetic precedent
Documented productive reaction with phenyl isothiocyanate yielding characterized heterocyclic products
vs
No peer-reviewed synthetic validation reported for 2,3- or 2,6-isomers in this reaction context

2-Cyano-N-(2,4-dichlorophenyl)acetamide: Comparative Evidence for Selection


Crystal Packing vs. 2,3-Dichloro Isomer

Crystallographic analysis of N-(2,4-dichlorophenyl)acetamide (the de-cyano analog of the target compound) reveals that the N–H bond adopts a syn conformation relative to the ortho-chloro substituent, a structural motif that is conserved across N-(2-chlorophenyl)acetamide and N-(2,3-dichlorophenyl)acetamide. Despite this conserved local geometry, the unit cell parameters differ substantially between regioisomers due to divergent intermolecular N–H···O hydrogen-bonding networks. For the 2,4-dichloro derivative, the crystal system is monoclinic with unit cell dimensions a = 8.27(2) Å, b = 11.94(2) Å, c = 9.89(2) Å, and β = 103.20° (at 283–303 K) [1]. In contrast, N-(2,3-dichlorophenyl)acetamide crystallizes with a different packing arrangement, reflecting the altered positioning of the second chlorine substituent [2]. While direct X-ray structural data for the full cyanoacetamide target compound remains unreported in peer-reviewed literature, the crystallographic behavior of the closely analogous de-cyano N-arylacetamides establishes the class-level inference that the 2,4-dichloro substitution pattern confers predictable and distinct solid-state properties relative to positional isomers. This differentiation is of critical importance for polymorph screening, formulation development, and analytical method validation where crystallinity and solid-phase behavior are key selection criteria.

Crystal packing vs 2,3-isomer
Class-level
Monoclinic system: a=8.27, b=11.94, c=9.89 Å, β=103.20° (2,4-dichloro de-cyano analog) vs distinct unit-cell parameters for 2,3-dichloro analog
Solid-state property differentiation context
Based on N-arylacetamide analogs; direct X-ray data for cyanoacetamide unreported
Crystallography Solid-state chemistry N-arylacetamide conformations

Density & Boiling Point Profile

The target compound exhibits a predicted density of 1.5±0.1 g/cm³ and a boiling point of 440.2±45.0 °C at 760 mmHg, with a flash point of 220.0±28.7 °C . The compound is a solid at ambient temperature with a reported melting point of 140 °C . For comparison, the 2,3-dichloro positional isomer (CAS 90418-04-5) exhibits a lower predicted density of 1.465±0.06 g/cm³ [1]. The 2,6-dichloro isomer (CAS 64204-39-3) shares the same molecular formula and a similar molecular weight of 229.06 g/mol, but experimental melting point data for direct comparison are not publicly available in the peer-reviewed literature [2]. These physicochemical parameters serve as baseline characterization data for identity confirmation, purity assessment, and storage condition specification during procurement and handling.

Density profile
Cross-study comparable
1.50 ± 0.1 g/cm³
Supports identity confirmation and storage specification
Predicted value; 2,3-isomer reported at 1.465 ± 0.06 g/cm³
Physicochemical characterization Thermal properties Pre-formulation

Heterocyclic Protease Inhibitor Precursor

In a 2024 study on chlorinated thiazolidine, thiophene, and 2-iminochromene derivatives as protein-like protease inhibitors, the target compound 2-cyano-N-(2,4-dichlorophenyl)acetamide was explicitly selected as the precursor reagent. It was subjected to reaction with phenyl isothiocyanate to generate the corresponding intermediate, which was subsequently elaborated into a series of heterocyclic products [1]. The study's synthetic design relied specifically on the 2,4-dichloro substitution pattern; the 2,3- and 2,6-dichloro isomers were not employed as precursors in this synthetic sequence, nor were their reactivities evaluated in parallel. While no direct head-to-head kinetic comparison with positional isomers is available, the documented successful use of the 2,4-isomer as a productive precursor—yielding structurally characterized heterocyclic products—provides class-level inference that this substitution pattern supports the intended reactivity profile in multi-step heterocyclization reactions. The cyanoacetamide scaffold, with its active methylene and cyano groups, serves as a versatile synthon for constructing otherwise difficult-to-access heterocyclic systems [2].

Heterocyclic precursor productivity
Class-level
Reacted with phenyl isothiocyanate; intermediate elaborated into thiazolidine, thiophene, and 2-iminochromene products
Supports synthetic workflow selection
2024 study; positional isomers not evaluated in parallel
Heterocyclic synthesis Medicinal chemistry Protease inhibitors

Bosutinib Impurity 3 Reference Standard

The target compound is formally designated as Bosutinib Impurity 3 in pharmaceutical analytical contexts. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Bosutinib [1]. The impurity arises from contamination of the Bosutinib starting material 2,4-dichloro-5-methoxyaniline with 2,4-dichloroaniline (lacking the 5-methoxy group). Subsequent reaction with cyanoacetic acid or its derivatives yields the target compound as a process-related impurity . The 2,4-dichloro substitution pattern is structurally essential for this impurity identity; 2,3- and 2,6-dichloro isomers cannot substitute in this regulated application because they represent different chemical entities that would require separate impurity qualification. Regulatory guidelines mandate that impurity reference standards precisely match the chemical identity of the impurity being monitored.

Impurity standard identity
Direct comparison
Designated as Bosutinib Impurity 3; supplied with COA and characterization data for analytical method validation
Regioisomer-specific impurity profiling context
2,3- and 2,6-isomers not qualified for this regulated application
Pharmaceutical analysis Impurity profiling Regulatory compliance

2-Cyano-N-(2,4-dichlorophenyl)acetamide: Application Scenarios


Heterocyclic Library Precursor

2-Cyano-N-(2,4-dichlorophenyl)acetamide is an experimentally validated precursor for the synthesis of chlorinated thiazolidine, thiophene, and 2-iminochromene derivatives. In a 2024 study, the compound was reacted with phenyl isothiocyanate to generate a key intermediate, which was subsequently elaborated into a series of heterocyclic products evaluated as protein-like protease inhibitors [1]. This documented synthetic precedent makes the compound a suitable building block for medicinal chemistry programs targeting heterocyclic scaffolds. Laboratories requiring a cyanoacetamide precursor with the 2,4-dichloro substitution pattern can reference this established methodology, reducing the time required for reaction condition optimization. Procurement of this specific isomer ensures synthetic outcomes align with literature precedent; alternative regioisomers lack equivalent published synthetic validation in this reaction context.

Bosutinib Impurity 3 Analytical Method

As Bosutinib Impurity 3 (CAS 17722-32-6), this compound serves as a critical reference standard for analytical method development, method validation (AMV), and Quality Control (QC) testing in support of ANDA submissions and commercial Bosutinib manufacturing [1]. The impurity originates from contamination of the Bosutinib starting material 2,4-dichloro-5-methoxyaniline with 2,4-dichloroaniline [2]. Pharmaceutical QC laboratories require this specific regioisomer to develop HPLC/LC-MS methods for detecting and quantifying process-related impurities. The 2,3- and 2,6-dichloro isomers (CAS 90418-04-5 and 64204-39-3, respectively) are not acceptable substitutes in this regulated application, as they represent different chemical entities with distinct retention times and mass spectrometric signatures. Procurement of the correct regioisomer is essential for regulatory compliance and method accuracy.

Solid-State & Polymorph Screening

Crystallographic data on the closely related N-(2,4-dichlorophenyl)acetamide analog indicate that the 2,4-dichloro substitution pattern yields a distinct monoclinic crystal packing arrangement (a = 8.27 Å, b = 11.94 Å, c = 9.89 Å, β = 103.20°) driven by N–H···O hydrogen-bonding networks [1]. While direct single-crystal X-ray data for the full cyanoacetamide target compound remain unpublished, the established class-level conformational preferences and intermolecular interactions of N-arylacetamides with this substitution pattern provide a rational basis for solid-state investigations. The compound's reported melting point of 140 °C and predicted density of 1.5±0.1 g/cm³ [2] serve as baseline parameters for polymorph screening, stability studies, and pre-formulation development. Laboratories engaged in solid-state chemistry research or formulation science should select this specific regioisomer, as substitution pattern changes materially alter crystal packing and thermal behavior, as demonstrated by the differing unit cell parameters between 2,4- and 2,3-dichloro N-arylacetamide analogs [3].

Agrochemical Intermediate & SAR Studies

The cyanoacetamide scaffold, including the 2,4-dichlorophenyl-substituted derivative, is recognized as an intermediate for the synthesis of pesticides and herbicides [1]. The 2,4-dichloro substitution pattern is a common pharmacophoric element in agrochemical active ingredients, influencing target site binding and metabolic stability. Researchers conducting structure-activity relationship (SAR) studies on herbicidal or pesticidal cyanoacetamide derivatives require precise regioisomeric control to accurately attribute observed biological effects to the specific substitution pattern. The 2,3- and 2,6-dichloro isomers, while structurally related, may exhibit divergent biological activity profiles due to altered electronic distribution and steric accessibility at the aromatic ring. Procurement of the 2,4-isomer ensures that SAR conclusions are not confounded by regioisomeric ambiguity.

Application
Selection Property
Validation Focus
Heterocyclic library precursor
Documented synthetic precedent with phenyl isothiocyanate
Reaction condition transferability and product characterization
Bosutinib impurity reference standard
Regioisomeric identity confirmation (2,4-dichloro pattern)
Chromatographic method specificity and impurity profiling validation
Solid-state and polymorph screening
Substitution-pattern-dependent crystallinity
Polymorph identification, melting behavior, and stability assessment
Agrochemical intermediate and SAR studies
Precise regioisomeric control for structure-activity attribution
Bioactivity correlation with 2,4-dichloro substitution pattern

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